molecular formula C27H30N2O2 B11575569 2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11575569
M. Wt: 414.5 g/mol
InChI Key: TUEHYRGVBGFANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-tert-butylphenol with an appropriate benzimidazole derivative under specific conditions to introduce the phenoxy groups. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole stands out due to its unique combination of phenoxy and tert-butyl groups. This structural arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C27H30N2O2/c1-27(2,3)21-14-16-23(17-15-21)31-20-26-28-24-12-7-8-13-25(24)29(26)18-9-19-30-22-10-5-4-6-11-22/h4-8,10-17H,9,18-20H2,1-3H3

InChI Key

TUEHYRGVBGFANX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.